(2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a fluorophenyl group, a phenylthiazole moiety, and a propenenitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.
Coupling Reactions: The phenylthiazole can be coupled with a fluorophenyl group using Suzuki or Heck coupling reactions.
Formation of the Propenenitrile Group: This step might involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Products might include sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications might include its use in the synthesis of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
- (2E)-3-(4-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Uniqueness
The presence of the fluorophenyl group in (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile may confer unique electronic properties, affecting its reactivity and interactions compared to its chloro- or bromo- counterparts.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXOMUIJEUEXIB-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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